Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride
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Overview
Description
Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride is a heterocyclic compound belonging to the pyrazolopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions . The reaction is catalyzed by trifluoroacetic acid, leading to the formation of the desired pyrazolopyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to act as a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs), which are important targets for cancer therapy . The compound binds to the FGFR kinase domain, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and have been extensively studied for their biological activities.
Indole Derivatives: Indoles are another class of heterocyclic compounds with significant biological activities and are often compared to pyrazolopyridines.
Uniqueness
Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride is unique due to its specific substitution pattern and its potent activity as an FGFR inhibitor . This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-13-8(12)6-2-5-4-10-11-7(5)9-3-6;/h4,6H,2-3H2,1H3,(H2,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWASPONJXDKNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(NC1)NN=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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